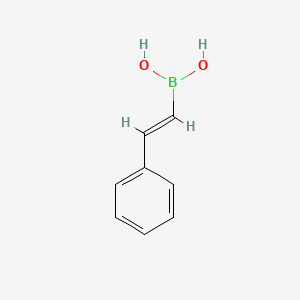
1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C19H14F2N2O2S and its molecular weight is 372.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one falls within a broader category of compounds with significant interest in medicinal chemistry and materials science due to their unique structural and functional properties. Recent research has focused on the synthesis, characterization, and application of such compounds in various scientific domains.
Chemical Synthesis
The synthesis of novel fluorine-containing pyrazole derivatives, including those similar to the specified compound, has been extensively studied. These efforts aim to explore their potential as building blocks in medicinal chemistry due to the unique properties conferred by the fluorine atom and the pyrazole core (Surmont et al., 2011). Synthesis methodologies often involve multi-step reactions that introduce fluorine atoms or fluorine-containing groups at strategic positions to modulate the compound's biological activity and physicochemical properties.
Pharmaceutical Potential
The exploration of pyrazole derivatives for their pharmaceutical potential is a key area of research. For instance, studies on the synthesis and computational evaluation of pyrazole derivatives have highlighted their reactivity and potential inhibitory activity against specific enzymes, suggesting their utility in developing new pharmaceuticals (Thomas et al., 2018). These studies utilize computational techniques such as density functional theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations to predict the reactivity and interaction of these compounds with biological targets.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives, particularly those with fluorine substitutions, have been investigated. The synthesis of Schiff bases using similar compounds and their screening for in vitro antimicrobial activity highlight the potential of these molecules as antimicrobial agents. Certain derivatives have shown excellent activity against a range of microbial strains, indicating their relevance in developing new antibacterial and antifungal treatments (Puthran et al., 2019).
Anti-Cancer Activity
Research into the anti-cancer properties of fluorine-substituted compounds, including pyrazole derivatives, has yielded promising results. Novel fluoro-substituted compounds have been synthesized and tested for their activity against lung cancer cell lines, demonstrating potential at low concentrations compared to reference drugs (Hammam et al., 2005). This research underscores the importance of structural modifications, such as fluorine substitution, in enhancing the anticancer activity of pyrazole derivatives.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c1-12-2-7-15(10-16(12)21)23-9-8-22-18(19(23)25)26-11-17(24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSRDHGTJNWTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
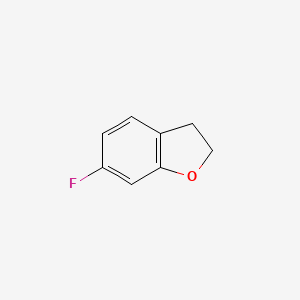
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)
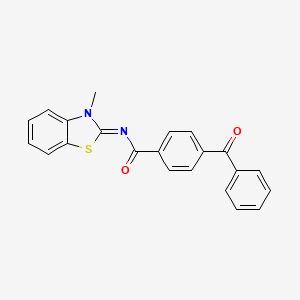
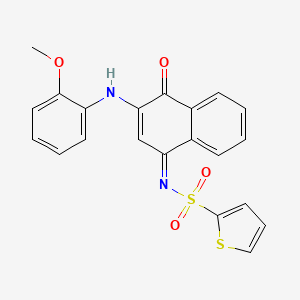
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)
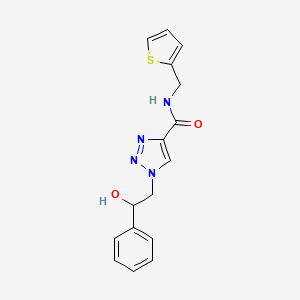
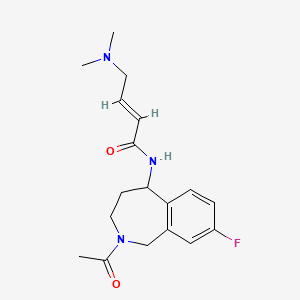


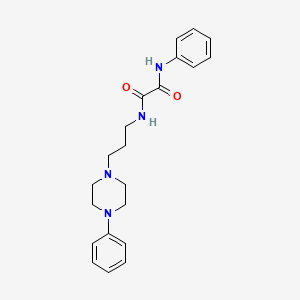

![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)

